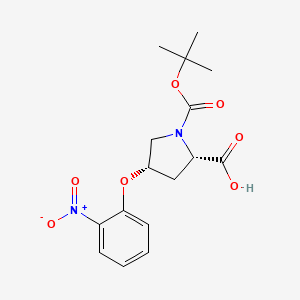

(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid

Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-nitrophenoxy substituent at the 4-position. Its stereochemistry (2S,4S) is critical for applications in asymmetric synthesis, medicinal chemistry, and proteolysis-targeting chimera (PROTAC) development . The nitro group on the phenoxy ring introduces strong electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O7/c1-16(2,3)25-15(21)17-9-10(8-12(17)14(19)20)24-13-7-5-4-6-11(13)18(22)23/h4-7,10,12H,8-9H2,1-3H3,(H,19,20)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKMUZXZAQMDPI-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid, also known as compound CID 20683689, is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₁₆H₂₀N₂O₇

- CAS Number : 218943-94-3

- Molecular Weight : 336.34 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a nitrophenoxy moiety, which may influence its biological interactions.

Research indicates that compounds similar to this compound can interact with various biological targets:

-

Inhibition of Protein-Protein Interactions (PPIs) :

- The compound may inhibit critical PPIs involved in cellular stress responses, particularly the Nrf2-Keap1 interaction, which regulates oxidative stress responses. Inhibition of this pathway can lead to enhanced antioxidant defenses and potential therapeutic effects against oxidative stress-related diseases .

- Antiviral Activity :

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

-

Antioxidant Activity :

- The compound's ability to modulate oxidative stress markers was assessed, showing promising results in enhancing cellular defenses against oxidative damage.

-

Cytotoxicity Assays :

- Cytotoxicity tests on various cancer cell lines revealed that the compound exhibits selective toxicity towards malignant cells while sparing normal cells, suggesting potential as an anticancer agent.

Case Studies

- Case Study on Antiviral Efficacy :

- Case Study on Antioxidant Properties :

Data Summary Table

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

The 2-nitrophenoxy group distinguishes this compound from analogs with different aryloxy substituents. Key comparisons include:

Key Findings :

Stereochemical Differences

Stereochemistry at the 4-position significantly impacts biological activity and synthetic utility:

Key Findings :

Key Findings :

- Analogous compounds with chloro substituents show similar oral toxicity but lower reactivity hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.